1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE
Overview
Description
1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is a chemical compound with the formula C3F7Cl3This compound is widely used in various industrial applications, including refrigeration, cleaning solvents, and aerosol propellants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be synthesized through the reaction of hexachloroethane with hydrofluoric acid. This reaction may require catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another synthesis method involves the use of hydrofluoric acid on tetrachloroethylene .
Industrial Production Methods: The industrial production of propane, trichlorotrifluoro- typically involves the dehydrogenation of propane. This process requires the efficient adsorption and activation of propane on the surfaces of heterogeneous catalysts, followed by the desorption of the product . Nickel-based catalysts are commonly used in this process due to their high activity and stability .
Chemical Reactions Analysis
Types of Reactions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a very unreactive chlorofluorocarbon, but in the stratosphere, it can be broken down by ultraviolet radiation, generating chlorine radicals that initiate the degradation of ozone .
Common Reagents and Conditions: Common reagents used in the reactions of propane, trichlorotrifluoro- include hydrofluoric acid and various catalysts such as antimony, chromium, iron, and alumina . High temperatures are often required for these reactions.
Major Products: The major products formed from the reactions of propane, trichlorotrifluoro- include chlorine radicals and other chlorofluorocarbon derivatives .
Scientific Research Applications
1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE has several scientific research applications. It is used in the study of chemical transformations at high temperatures and pressures, as well as in the development of renewable propane synthesis pathways . Additionally, it is used in Raman spectroscopy studies to investigate the behavior of hydrocarbons under extreme conditions .
Mechanism of Action
The mechanism of action of propane, trichlorotrifluoro- involves its breakdown by ultraviolet radiation in the stratosphere, leading to the generation of chlorine radicals. These radicals then participate in the degradation of ozone, a process that regenerates the chlorine radicals to destroy more ozone molecules . This mechanism is significant in understanding the compound’s impact on the ozone layer.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to propane, trichlorotrifluoro- include ethane, 1,1,2-trichloro-1,2,2-trifluoro- (C2Cl3F3) and propane, 1,2,3-trichloro- (C3H5Cl3) .
Uniqueness: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is unique due to its specific chemical structure and its widespread use in industrial applications. Its stability and non-flammability make it a valuable compound in various fields, including refrigeration and aerosol propellants.
Properties
IUPAC Name |
2,2,3-trichloro-1,1,1-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMADTGFNSRNEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210640 | |
Record name | Propane, trichlorotrifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61623-04-9 | |
Record name | Propane, trichlorotrifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, trichlorotrifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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